2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid hydrochloride
Overview
Description
“2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid hydrochloride” is a chemical compound with the molecular formula C9H9ClF3NO2 . It has a molecular weight of 255.62 g/mol . This compound is also known by its IUPAC name, 2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F3NO2.ClH/c10-6-2-1-4(7(14)8(15)16)3-5(6)9(11,12)13;/h1-3,7H,14H2,(H,15,16);1H . The canonical SMILES string is C1=CC(=CC=C1C(C(=O)O)N)C(F)(F)F .
Scientific Research Applications
Synthesis of Fluorinated Compounds :
- Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol : This compound is synthesized through hydrolytic cleavage of 2-amino-6-chloro-4-(trifluoromethyl)benzothiazole, which itself is derived from 4-chloro-2-(trifluoromethyl)phenylthiourea, a compound related to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid hydrochloride. This synthesis illustrates the potential of such fluorinated compounds in creating other complex molecules (Thomas, L., Gupta, A., & Gupta, Vandana, 2003).
Electrochemical Studies and Supercapacitor Applications :
- Enhanced Pseudocapacitance Performance : A study on poly orthoaminophenol film in the presence of different derivatives of phenylglycine, including compounds similar to this compound, showed promising results for supercapacitor applications. This indicates potential applications in energy storage technologies (Kowsari, E., Ehsani, A., Assadi, S., Safari, R., & Sajedi, M., 2019).
Development of Novel Pharmaceutical Compounds :
- Synthesis of Compounds for Antimicrobial Activity : The synthesis of various molecular structures involving compounds similar to this compound has been researched for their potential antimicrobial activities. This suggests the role of such compounds in the development of new antimicrobial agents (Patel, N. & Shaikh, A. R., 2011).
Fluorescent Probe Development for Biological Applications :
- Selective and Sensitive Fluorescent Probes : Research has been conducted on simpler molecular structures that act as fluorescent probes for cysteine and homocysteine detection, with derivatives similar to this compound. Such probes have applications in biological research and diagnostics (Nehra, N., Kaushik, R., GhuleVikas, D., & Tittal, R. K., 2020).
Cancer Research and Treatment Development :
- Synthesis of Alkali Metal Complexes with Anticancer Studies : Research involving the synthesis of alkali metal complexes using compounds including diclofenac, which is structurally related to this compound, has shown potential in anticancer applications. This underscores the significance of such compounds in developing new cancer treatments (Shah, S. R., Shah, Z., Khan, A., Ahmed, A., Sohani, Hussain, J., Csuk, R., Anwar, M., & Al-Harrasi, A., 2019).
Biochemical Analysis
Biochemical Properties
Similar compounds have been used as intermediates in the synthesis of various pharmacologically active compounds
Molecular Mechanism
It is known that similar compounds can undergo reactions at the benzylic position, typically via an SN1 pathway, via the resonance-stabilized carbocation
Properties
IUPAC Name |
2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICWPISQRZFEEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433292-05-8 | |
Record name | Benzeneacetic acid, α-amino-4-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433292-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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